N-(2-methoxy-5-methylphenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
519004-36-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-4-11(13)12-9-7-8(2)5-6-10(9)14-3/h4-7H,1H2,2-3H3,(H,12,13) |
InChI Key |
XNTXXIIYLVHWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of N 2 Methoxy 5 Methylphenyl Prop 2 Enamide
Retrosynthetic Analysis of N-(2-methoxy-5-methylphenyl)prop-2-enamide
A retrosynthetic analysis of the target molecule, this compound, reveals the key disconnection at the amide C-N bond. This primary disconnection points to two principal starting materials: an activated acrylic acid derivative and 2-methoxy-5-methylaniline (B41322).
Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic approach forms the basis for the classical amide bond formation strategies discussed in the following sections. The acrylic acid component can be in the form of acryloyl chloride, acrylic acid itself (requiring activation), or an acrylic acid ester. The choice of the specific synthons and the reaction conditions are critical for achieving a high yield and purity of the final product.
Classical Amide Bond Formation Strategies for Acrylamide (B121943) Derivatives
Traditional methods for synthesizing acrylamides primarily rely on the acylation of amines with acrylic acid derivatives. These methods are well-established and widely used in both laboratory and industrial settings.
Carboxylic Acid Activation Approaches
The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and unfavorable process, requiring high temperatures and resulting in an equilibrium that may not favor the product. Therefore, the carboxylic acid group of acrylic acid must first be "activated" to enhance its reactivity towards the amine nucleophile. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
An alternative approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into its corresponding acyl halide, a much more reactive species. researchgate.net
Acyl Chloride Methods
The use of acryloyl chloride is a common and efficient method for the synthesis of N-substituted acrylamides. rsc.org This approach involves the direct reaction of the highly electrophilic acryloyl chloride with the amine, 2-methoxy-5-methylaniline. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. nih.govyoutube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.
The Schotten-Baumann reaction conditions, which involve an aqueous base, can also be applied for the synthesis of acrylamides from acyl chlorides. researchgate.net This method is particularly useful for large-scale preparations.
Table 1: Comparison of Common Bases Used in Acyl Chloride Methods
| Base | pKa of Conjugate Acid | Key Features |
| Triethylamine | ~10.7 | Common, inexpensive, and effective scavenger of HCl. |
| Pyridine | ~5.2 | Can also act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | ~10.7 | A non-nucleophilic, sterically hindered base, useful for sensitive substrates. |
| Sodium Hydroxide | ~15.7 | Used in aqueous biphasic systems (Schotten-Baumann conditions). |
Coupling Reagent Mediated Syntheses
A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. rsc.orggoogle.com These reagents are particularly valuable in the synthesis of complex molecules.
Prominent examples of coupling reagents include:
Carbodiimides: As mentioned earlier, DCC and EDC are workhorses in peptide synthesis and are equally applicable to the synthesis of other amides.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can be expensive.
Uronium/Onium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times.
These coupling reagents work by forming a highly reactive activated ester intermediate with the carboxylic acid, which is then readily displaced by the amine.
Advanced and Sustainable Synthetic Routes
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods, often leveraging catalysis to achieve high atom economy and reduce waste.
Catalytic Approaches (e.g., transition metal catalysis, organocatalysis)
Transition metal catalysis has emerged as a powerful tool for the synthesis of acrylamides. rsc.org Palladium-catalyzed carbonylation reactions, for instance, can be employed to construct the acrylamide moiety from various starting materials. rsc.org Additionally, methods for the direct α-arylation of amides using palladium catalysts have been developed, offering alternative synthetic pathways. nih.gov Ruthenium-catalyzed reactions have also been explored for the functionalization of acrylamides. acs.org
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for amide bond formation and other transformations. thesciencein.orgnih.govnih.gov Proline and its derivatives have been shown to be effective organocatalysts for various reactions, including those that could be adapted for acrylamide synthesis. nih.gov The Doebner-Knoevenagel condensation, an organocatalytic reaction, provides a selective route to acrylamides under mild conditions. organic-chemistry.org This method is particularly attractive due to its operational simplicity and high E/Z selectivity. organic-chemistry.org
Table 2: Overview of Catalytic Approaches for Acrylamide Synthesis
| Catalytic System | Description | Advantages |
| Palladium Catalysis | Employs palladium complexes to catalyze reactions like carbonylation and C-H activation. rsc.orgnih.gov | High efficiency, broad substrate scope, and the ability to form complex structures. |
| Ruthenium Catalysis | Utilizes ruthenium catalysts for various transformations, including C-H functionalization. acs.org | Offers complementary reactivity to palladium and other metals. |
| Organocatalysis | Uses small, metal-free organic molecules (e.g., proline derivatives) to catalyze reactions. thesciencein.orgnih.govnih.govorganic-chemistry.org | Milder reaction conditions, often environmentally benign, and avoids heavy metal contamination. |
Flow Chemistry and Continuous Synthesis Protocols
A likely approach would involve the reaction of 2-methoxy-5-methylaniline with acryloyl chloride in a continuous flow reactor. The two reagents, dissolved in suitable solvents, would be pumped from separate streams to a mixing point and then into a heated or cooled reaction coil. The short residence time within the microreactor can minimize the formation of side products and allow for precise control over the reaction conditions. researchgate.net
A potential continuous flow setup could be designed as follows:
Reagent Streams:
Stream A: 2-methoxy-5-methylaniline fishersci.canih.govsigmaaldrich.com and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., tetrahydrofuran, acetonitrile).
Stream B: Acryloyl chloride nih.gov in the same solvent.
Mixing and Reaction: The streams would be combined in a T-mixer and then passed through a heated reaction coil. The temperature and flow rate would be optimized to ensure complete conversion.
Work-up: The output stream could be continuously quenched and purified, for example, through an in-line extraction and/or a scavenging resin to remove excess reagents and byproducts.
A study on the continuous flow synthesis of phenyl acrylamide demonstrated the feasibility of producing acrylamides with high yield and a throughput of 16.5 g·h−1 at low operating temperatures. monash.edu This approach, based on the Schotten-Baumann reaction, highlights the potential for developing a safe, efficient, and scalable continuous process for this compound.
Solvent-Free and Mechanochemical Syntheses
Solvent-free and mechanochemical synthetic methods are gaining prominence as green chemistry alternatives to traditional solvent-based reactions. These techniques can reduce waste, lower energy consumption, and in some cases, provide access to different reaction pathways and products.
Mechanochemical synthesis involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. nih.govbeilstein-journals.orgnih.gov For the synthesis of this compound, a mechanochemical approach could involve the ball-milling of 2-methoxy-5-methylaniline with an acryloyl donor. While direct examples for this specific compound are not documented, general methods for the mechanochemical synthesis of amides from amines and carboxylic acids or their derivatives have been reported. nih.govresearchgate.net
One possible mechanochemical route could utilize a coupling reagent to facilitate the amidation between 2-methoxy-5-methylaniline and acrylic acid. Another approach could involve the reaction of the aniline (B41778) with an activated acrylic acid derivative under ball-milling conditions. nih.gov The advantages of such a method would include the absence of bulk solvents, potentially shorter reaction times, and milder reaction conditions.
Solvent-free synthesis can also be achieved under thermal conditions. For instance, the acylation of anilines can be performed by heating the neat reactants, sometimes in the presence of a catalyst. researchgate.net A potential solvent-free synthesis of this compound could involve heating a mixture of 2-methoxy-5-methylaniline and acrylic acid or one of its derivatives, possibly with a dehydrating agent or a catalyst to drive the reaction to completion.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. For the synthesis of this compound via the acylation of 2-methoxy-5-methylaniline, several parameters can be fine-tuned.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used.
Base: A base is typically required to neutralize the HCl generated during the reaction with acryloyl chloride. The strength and stoichiometry of the base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate) can influence the reaction outcome.
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions, followed by warming to room temperature to ensure completion.
Reagent Stoichiometry: The ratio of the aniline to the acylating agent can be adjusted to maximize the conversion of the limiting reagent.
Catalyst: While not always necessary for this type of reaction, a catalyst could potentially enhance the reaction rate. Machine learning models have been developed to predict and optimize conditions for amide coupling reactions, which could be applied to this synthesis. chemrxiv.orgchemrxiv.org
A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on common practices for N-acylation reactions.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 85 |
| 2 | Pyridine | Dichloromethane | 0 to 25 | 6 | 78 |
| 3 | Triethylamine | Tetrahydrofuran | 0 to 25 | 4 | 88 |
| 4 | Sodium Carbonate | Acetonitrile/Water | 25 | 8 | 75 |
| 5 | Diisopropylethylamine | Dichloromethane | 0 to 25 | 3 | 92 |
Purity Assessment Methodologies for Synthetic Products
Ensuring the purity of the synthesized this compound is critical for its use in any subsequent application. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of organic compounds. nih.gov A reversed-phase HPLC method would be suitable for this compound. The method would involve injecting a solution of the compound onto a C8 or C18 column and eluting with a mobile phase, typically a mixture of acetonitrile or methanol (B129727) and water, with or without a modifier like formic or acetic acid. A UV detector would be used for quantification, as the aromatic ring and the conjugated system of the acrylamide moiety will absorb UV light. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
A sample HPLC method for purity assessment could be as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for both structural elucidation and purity determination. nih.govnih.gov
¹H NMR provides information about the number and types of protons in the molecule. The purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of any impurities. The presence of characteristic signals for the methoxy (B1213986) group, the aromatic protons, the vinyl protons, and the methyl group would confirm the structure.
¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
¹⁵N NMR can also be used to characterize the nitrogen environment in the amide. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
By combining these analytical techniques, the identity and purity of synthesized this compound can be unequivocally established.
Chemical Reactivity and Transformation Studies of N 2 Methoxy 5 Methylphenyl Prop 2 Enamide
Investigation of the Acrylamide (B121943) Moiety Reactivity
The acrylamide group is a versatile functional unit characterized by a carbon-carbon double bond conjugated with a carbonyl group, rendering it susceptible to a variety of chemical transformations.
The polarized nature of the α,β-unsaturated carbonyl system in N-(2-methoxy-5-methylphenyl)prop-2-enamide makes the β-carbon electrophilic and prone to attack by nucleophiles in a Michael or conjugate addition reaction. masterorganicchemistry.com This reaction is a cornerstone in the functionalization of acrylamides.
Common nucleophiles for this transformation include thiols, amines, and carbanions. For instance, the reaction with thiols, such as glutathione, is a well-documented process for N-arylacrylamides and is often used to assess their electrophilic reactivity. researchgate.netnih.gov The rate of this addition is influenced by the electronic properties of the substituents on the aryl ring. nih.gov Electron-donating groups, like the methoxy (B1213986) and methyl groups present in this compound, are generally expected to decrease the electrophilicity of the β-carbon and thus slow down the rate of Michael addition compared to unsubstituted or electron-withdrawn N-arylacrylamides. nih.gov
Table 1: Examples of Michael Addition Reactions on Acrylamide Derivatives
| Nucleophile | Product Type | General Observations |
| Thiols (e.g., Glutathione) | Thioether adduct | Rate is dependent on the electronic nature of the aryl substituent. nih.gov |
| Amines (e.g., Glycine) | β-Amino-propionamide | The addition is often reversible upon heating. nih.gov |
| Carbanions (e.g., Enolates) | 1,5-dicarbonyl compounds | A fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com |
The vinyl group in this compound allows it to undergo polymerization, a process of significant industrial relevance for related acrylamide monomers. uobaghdad.edu.iq
Radical Polymerization: This is the most common method for polymerizing acrylamides. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, to generate free radicals. researchgate.netnih.gov These radicals add to the double bond of the monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer. N-substituted acrylamides have been successfully copolymerized with various vinylic monomers, suggesting that this compound could also be polymerized or copolymerized via a radical mechanism. uobaghdad.edu.iqresearchgate.net
Anionic Polymerization: While less common for acrylamides than for other monomers like styrenes, anionic polymerization can be initiated by strong nucleophiles such as organolithium compounds. The presence of the acidic N-H proton in this compound could potentially interfere with anionic polymerization by proton transfer reactions. Therefore, protection of the amide nitrogen or the use of specific reaction conditions would be necessary.
Coordination Polymerization: This type of polymerization involves the use of transition metal catalysts. While extensively used for olefins, its application to acrylamides is less documented. The coordination of the monomer to the metal center precedes the insertion into the growing polymer chain. The specific catalysts and conditions for the coordination polymerization of this compound would require empirical investigation.
The alkene moiety of N-arylacrylamides can participate in cycloaddition reactions, providing access to cyclic structures.
Diels-Alder Reaction: In a Diels-Alder reaction, the acrylamide can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond for this [4+2] cycloaddition. However, N-arylacrylamides are generally considered to be moderately reactive dienophiles.
1,3-Dipolar Cycloadditions: These reactions involve the addition of a 1,3-dipole, such as a nitrile oxide or an azide, to the double bond of the acrylamide, leading to the formation of five-membered heterocyclic rings. For example, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, where the excited state of the acrylamide reacts with another alkene to form a cyclobutane (B1203170) ring. Light-mediated dearomative [2+2] cycloadditions of N-arylacrylamides with heterocycles have been reported, yielding complex polycyclic structures. acs.orgacs.org
The carbon-carbon double bond of the acrylamide moiety can be oxidized.
Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles.
Dihydroxylation: The alkene can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) in a syn-dihydroxylation, or through a two-step procedure of epoxidation followed by acid-catalyzed hydrolysis for an anti-dihydroxylation. The dihydroxylation of a cycloadduct derived from an N-arylacrylamide has been demonstrated, indicating the feasibility of this transformation on the acrylamide core. acs.org
Reactivity at the Amide Linkage
The amide bond in this compound is relatively stable but can undergo specific transformations under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (acrylic acid) and the amine (2-methoxy-5-methylaniline) under acidic or basic conditions, typically requiring elevated temperatures. The stability of the amide bond is a key feature, but forcing conditions can lead to its cleavage. Studies on copolymers of acrylamide have shown that hydrolysis can be achieved to varying degrees. kpi.ua
Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. Direct transamidation of unactivated secondary amides is challenging. However, recent advancements have shown that the transamidation of polyacrylamides can be achieved, particularly for those with N-aryl substituents. nih.govacs.org This suggests that this compound could potentially undergo transamidation with a nucleophilic amine, especially under catalytic conditions.
Reduction Methodologies
The prop-2-enamide moiety is susceptible to reduction, primarily at the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation, converting the acrylamide into the corresponding propanamide derivative.
Common reagents and conditions for the reduction of the acrylamide double bond include:
Catalytic Hydrogenation: This method typically employs a metal catalyst to reduce the double bond. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of alkenes. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. This process leads to the formation of N-(2-methoxy-5-methylphenyl)propanamide.
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group in addition to the double bond, selective reduction of the C=C bond can be achieved with specific reagents under controlled conditions.
The selective reduction of the nitro group, if introduced onto the aromatic ring via nitration, can be achieved using catalysts like platinum on silica (B1680970) (Pt/SiO₂) in the presence of modifiers. rsc.org This allows for the synthesis of amino derivatives without affecting the acrylamide group.
| Reduction Target | Reagent/Catalyst | Primary Product |
| Acrylamide C=C Bond | Catalytic Hydrogenation (e.g., Pd/C, H₂) | N-(2-methoxy-5-methylphenyl)propanamide |
| Aromatic Nitro Group | Catalytic Hydrogenation (e.g., Pt/SiO₂, H₂) | N-(5-amino-2-methoxyphenyl)prop-2-enamide |
Transformations of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.
The directing effects of the substituents on the phenyl ring are crucial in determining the outcome of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing.
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro (-NO₂) group onto the ring. Given the positions of the existing groups, the primary sites for substitution would be C4 and C6, ortho and para to the methoxy group and ortho to the methyl group. The steric hindrance from the adjacent prop-2-enamide group might influence the regioselectivity. Studies on similar structures, such as 4-fluoro-2-methoxy-5-nitroaniline, demonstrate the feasibility of nitration on such activated rings. chemicalbook.combldpharm.com
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to halogenated derivatives. The positions of substitution would be governed by the same directing effects as in nitration. The presence of bromine has been shown to enhance the biological activity in similar N-phenylprop-2-enamide compounds. smolecule.com
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group, likely at the less sterically hindered positions activated by the methoxy and methyl groups.
| Reaction | Reagents | Potential Product(s) | Directing Influence |
| Nitration | HNO₃/H₂SO₄ | N-(2-methoxy-5-methyl-4/6-nitrophenyl)prop-2-enamide | -OCH₃ (ortho, para), -CH₃ (ortho, para) |
| Bromination | Br₂/FeBr₃ | N-(4/6-bromo-2-methoxy-5-methylphenyl)prop-2-enamide | -OCH₃ (ortho, para), -CH₃ (ortho, para) |
| Sulfonation | SO₃/H₂SO₄ | 4/6-(acryloylamino)-5-methoxy-2-methylbenzenesulfonic acid | -OCH₃ (ortho, para), -CH₃ (ortho, para) |
Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally challenging. The ring is electron-rich due to the activating groups, which disfavors attack by nucleophiles. S_NAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide).
However, research into the intramolecular amination of methoxy arenes has shown that a methoxy group can act as a leaving group under specific conditions, such as in the presence of sodium hydride and lithium iodide. ntu.edu.sg This suggests that intramolecular cyclization reactions involving a nucleophile tethered to the amide nitrogen could potentially displace the methoxy group, although this represents an unconventional transformation. ntu.edu.sg
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. The amide group could potentially direct the metalation to the C6 position. Subsequent reaction with an electrophile would introduce a new substituent at this position.
Palladium-catalyzed cross-coupling reactions are also a viable strategy, particularly if a halogen is first introduced onto the aromatic ring. For instance, a brominated derivative could undergo Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed hydroarylation reactions have been successfully applied to acrylamides, indicating the compatibility of the functional group with palladium catalysis. nih.govnih.gov
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer an efficient route to complex molecules. The acrylamide functionality in this compound makes it a suitable candidate for participation in MCRs. For example, it could act as a Michael acceptor. A plausible reaction could involve a Michael addition of a nucleophile to the double bond, followed by an intramolecular cyclization or reaction with another component. While specific MCRs involving this exact compound are not widely reported, the general reactivity of acrylamides suggests their utility in reactions like the aza-Michael addition as part of a larger MCR sequence. rsc.org
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is key to controlling the outcomes of synthetic transformations.
Palladium-Catalyzed Hydroarylation: Detailed mechanistic studies on the α-selective hydroarylation of acrylamides have shown that the reaction proceeds through the formation of a [Pd(II)(Ar)(H)] intermediate. nih.govnih.gov This intermediate undergoes selective hydride insertion into the β-position of the α,β-unsaturated system. This pathway is distinct from the more common Heck-type mechanisms and is enabled by the rapid formation and decomposition of a palladium-formate complex. nih.gov
Nucleophilic Aromatic Substitution: For the unusual amination of methoxy arenes, mechanistic studies, including DFT calculations, suggest a concerted nucleophilic aromatic substitution mechanism rather than an addition-elimination (Meisenheimer complex) or elimination-addition (benzyne) pathway. ntu.edu.sg The reaction proceeds through a single transition state with a reasonable activation barrier. ntu.edu.sg
Advanced Structural Characterization and Spectroscopic Analysis Methodologies for N 2 Methoxy 5 Methylphenyl Prop 2 Enamide
Methodological Considerations in Vibrational Spectroscopy (FT-IR, Raman) for Amides and Alkenes
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. nih.gov The vibrational modes of a molecule, which involve the stretching and bending of bonds, are quantized and absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. spectrabase.com For N-(2-methoxy-5-methylphenyl)prop-2-enamide, the spectrum is dominated by characteristic vibrations of the secondary amide, alkene, and substituted aromatic ring moieties.
The secondary amide group gives rise to several distinct and diagnostic bands:
N-H Stretch: A moderate to strong absorption is expected in the range of 3370-3170 cm⁻¹. The exact position and broadness of this peak can indicate the extent of hydrogen bonding in the sample. nih.gov
Amide I Band (C=O Stretch): This is typically the most intense absorption in the mid-infrared region for amides, appearing between 1680 and 1630 cm⁻¹. Its position is sensitive to the physical state, conformation, and hydrogen bonding. nih.govchemicalbook.com Complexation or strong hydrogen bonding involving the carbonyl oxygen can shift this band to lower wavenumbers. rsc.org
Amide II Band: This band, found between 1570 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides. nih.govwikipedia.org
Amide III Band: This is a more complex and weaker vibration occurring in the 1300-1200 cm⁻¹ region, resulting from coupled C-N stretching and N-H bending. researchgate.net
The prop-2-enamide (acrylamide) fragment contributes characteristic alkene vibrations:
=C-H Stretch: These absorptions typically occur above 3000 cm⁻¹.
C=C Stretch: The carbon-carbon double bond stretch is expected in the 1640-1600 cm⁻¹ region. This peak can sometimes overlap with the Amide I band, requiring careful spectral interpretation.
=C-H Bends (Out-of-Plane): Strong absorptions appear in the 1000-810 cm⁻¹ range, which are diagnostic for the substitution pattern of the alkene.
The 1,2,4-trisubstituted benzene (B151609) ring will show several characteristic bands, including C-H stretching just above 3000 cm⁻¹, C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the fingerprint region below 900 cm⁻¹. The methoxy (B1213986) group is expected to show a strong C-O stretching band around 1250 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=C stretching vibrations (both aromatic and vinylic) are often more intense in the Raman spectrum. nih.gov A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous media. nih.gov
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3370 - 3170 | Medium - Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Amide | N-H Bend + C-N Stretch (Amide II) | 1570 - 1515 | Medium - Strong |
| Alkene | C=C Stretch | 1640 - 1600 | Medium |
| Alkene | =C-H Out-of-Plane Bend | 1000 - 810 | Strong |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium - Strong |
| Ether | Aryl-O-CH₃ Stretch | ~1250 | Strong |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.
For this compound, the ¹H NMR spectrum would reveal distinct signals for the vinyl protons, the aromatic protons, the amide proton, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of neighboring groups. For instance, the vinyl protons will appear as a characteristic set of multiplets in the range of δ 5.5-6.5 ppm. The aromatic protons will resonate between δ 6.8 and 8.5 ppm, with their specific shifts and coupling patterns revealing the 1,2,4-substitution. The amide N-H proton often appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide is typically found in the highly deshielded region of δ 165-170 ppm. nih.gov The carbons of the vinyl group and the aromatic ring resonate between δ 110 and 150 ppm. The methoxy carbon signal is expected around δ 56 ppm, a typical value for an aryl methoxy group without two ortho substituents. researchgate.net The aromatic methyl carbon would appear at a much more shielded value, typically around δ 20 ppm.
Dynamic NMR studies on related acrylamide (B121943) derivatives have shown that they can exist as a mixture of Z- and E-rotamers in solution due to the high rotational barrier of the C-N amide bond. nih.gov This can lead to the observation of two distinct sets of signals for the protons near the amide linkage at low temperatures, which coalesce as the temperature is raised. The free activation energy for this rotation in similar molecules is typically in the range of 15-17 kcal/mol. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
|---|---|---|---|
| Amide N-H | 7.5 - 8.5 | Broad Singlet | Shift is solvent and concentration dependent. |
| Aromatic H (position 6) | 7.9 - 8.2 | Singlet or Doublet | Adjacent to methoxy and amide nitrogen. |
| Aromatic H (position 4) | 6.9 - 7.1 | Doublet of Doublets | Coupled to H at positions 3 and 6. |
| Aromatic H (position 3) | 6.8 - 7.0 | Doublet | Coupled to H at position 4. |
| Vinyl H (α to C=O) | 6.2 - 6.5 | Doublet of Doublets | Coupled to two geminal vinyl protons. |
| Vinyl H (β to C=O, trans) | 5.7 - 6.0 | Doublet of Doublets | Geminal and trans coupling. |
| Vinyl H (β to C=O, cis) | 5.5 - 5.8 | Doublet of Doublets | Geminal and cis coupling. |
| Methoxy (-OCH₃) | ~3.8 | Singlet | |
| Methyl (-CH₃) | ~2.3 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |
|---|---|---|
| Amide C=O | 165 - 168 | Carbonyl carbon. |
| Aromatic C (C2, attached to -OCH₃) | 148 - 152 | |
| Aromatic C (C1, attached to -NH) | 128 - 132 | |
| Aromatic C (C5, attached to -CH₃) | 130 - 134 | |
| Vinyl C (α to C=O) | 128 - 131 | |
| Vinyl C (β to C=O) | 125 - 128 | |
| Aromatic C (C3, C4, C6) | 110 - 125 | Specific assignments require 2D NMR. |
| Methoxy (-OCH₃) | ~56 | Typical for non-sterically hindered aryl methoxy. researchgate.net |
| Methyl (-CH₃) | ~20 |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous assignment of all signals and for determining the through-bond and through-space connectivity.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. It would be used to trace the connectivity within the vinyl system (H-C=C-H) and the aromatic ring, confirming the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, it would definitively connect the aromatic proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. It is particularly useful for conformational analysis. For this compound, NOESY could reveal the preferred orientation around the amide C-N bond by showing correlations between the amide N-H and either the α-vinyl proton or the aromatic proton at position 6. It would also show correlations between the methoxy protons and the aromatic proton at position 3.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, including crystalline powders, amorphous solids, and polymers. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to enhance sensitivity and resolution.
For this compound, ssNMR would be invaluable for:
Identifying Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular packing and conformation. ssNMR can identify and quantify the components in a polymorphic mixture.
Conformational Analysis: ssNMR can provide information on torsion angles and the planarity of different parts of the molecule in the solid state, complementing data from X-ray diffraction, especially for disordered or non-crystalline materials.
Studying Intermolecular Interactions: By measuring internuclear distances (e.g., via REDOR or other dipolar recoupling experiments), ssNMR can probe hydrogen bonding and other intermolecular contacts in the solid state.
X-ray Crystallography as a Tool for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. While no crystal structure for this compound is publicly available, analysis of a closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide, provides insight into the likely structural features.
In the solid state, molecules of N-aryl amides are organized into a crystal lattice through a network of intermolecular interactions. The most significant of these is typically hydrogen bonding. For this compound, the amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. It is highly probable that molecules would link into chains or dimers via N-H···O=C hydrogen bonds.
In the crystal structure of the related N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds to form chains. wikipedia.org For the title compound, analogous N-H···O=C hydrogen bonds would be the primary drivers of the crystal packing. Weaker interactions, such as C-H···O and C-H···π interactions, would also play a role in stabilizing the three-dimensional structure.
X-ray crystallography reveals the precise conformation of the molecule as it exists in the crystal lattice. Key conformational features for this compound would include:
Amide Group Planarity: The amide group (C-C(=O)-N-C) is generally planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group.
Conformation of the Acrylamide Group: The vinyl group's orientation relative to the C-N bond is fixed by its double-bond character. The conformation around the C(O)-C(vinyl) bond would also be determined.
This detailed structural information is vital for understanding the molecule's physical properties and for rationalizing its chemical behavior.
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the structural characterization of organic molecules, providing information about molecular weight and fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of a unique elemental formula. For this compound, with a chemical formula of C11H13NO2, the theoretical exact mass can be calculated. This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. The chemical structures of related N-(2-arylethyl)-2-methylprop-2-enamides have been determined using high-resolution mass spectrometry. nih.gov
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C11H13NO2 |
| Theoretical Exact Mass | 191.0946 u |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed m/z | 192.1019 [M+H]+ |
| Mass Accuracy | < 5 ppm |
Note: The data in this table is illustrative and represents typical values for a compound of this nature.
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule.
Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentations within the methoxy-methylphenyl ring. The acryloyl group (CH2=CH-CO) and the substituted aniline (B41778) moiety are expected to be characteristic fragments.
Table 2: Plausible Tandem Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 192.1019 | 136.0757 | [C8H10NO]+ |
| 192.1019 | 121.0500 | [C7H7O]+ |
| 192.1019 | 55.0184 | [C3H3O]+ |
Note: The fragmentation data presented is hypothetical and based on the expected fragmentation of similar structures.
Chiroptical Spectroscopy for Stereochemical Investigation
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is optically inactive and would not be expected to exhibit a circular dichroism spectrum. A CD analysis of this compound would result in a null spectrum, confirming the absence of chirality in the molecule.
Computational Chemistry and Theoretical Studies of N 2 Methoxy 5 Methylphenyl Prop 2 Enamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-methoxy-5-methylphenyl)prop-2-enamide, providing detailed information about its electronic structure and three-dimensional shape.
Density Functional Theory (DFT) is a widely used computational method for studying substituted acrylamides due to its favorable balance of accuracy and computational cost. nih.govscispace.comnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be utilized to optimize the molecular geometry. scispace.comnih.gov This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.
Key parameters that can be derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. Furthermore, DFT is instrumental in calculating electronic properties such as the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). scispace.comresearchgate.net The MESP map, for instance, can identify the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of this compound, which is crucial for predicting its reactivity. scispace.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov
A hypothetical table of DFT-calculated geometric parameters for the optimized structure of this compound is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C(carbonyl) | O(carbonyl) | - | - | Value |
| Bond Length (Å) | N(amide) | C(carbonyl) | - | - | Value |
| Bond Angle (°) | C(phenyl) | N(amide) | C(carbonyl) | - | Value |
| Dihedral Angle (°) | C(phenyl) | N(amide) | C(carbonyl) | O(carbonyl) | Value |
| Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations. |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular geometries and energies. For a molecule the size of this compound, MP2 with a reasonably large basis set could be employed to obtain a more accurate geometry and electronic energy, which can then be used as a benchmark for DFT results. These methods are particularly useful for studying systems where electron correlation effects are significant.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The presence of several single bonds in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. Molecular mechanics (MM) force fields offer a computationally efficient way to explore the conformational landscape. By systematically rotating the rotatable bonds (e.g., the C-N amide bond and the bond connecting the phenyl ring to the nitrogen), a potential energy surface can be generated, revealing the low-energy conformers.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD simulations can explore different conformations and their relative populations, offering a more realistic picture of the molecule's flexibility and average structure in solution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govacs.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, especially when empirical scaling is applied. nih.govarxiv.org A correlation between calculated NMR chemical shifts and the reactivity of N-arylacrylamides has been noted, suggesting that these calculated values can be a useful surrogate for experimental reactivity measures. nih.gov
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. These calculations help in assigning the vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the amide and the C=C stretch of the propenamide group.
A hypothetical table of predicted versus experimental NMR chemical shifts is shown below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C(carbonyl) | Value | Value |
| Cα (propenamide) | Value | Value |
| Cβ (propenamide) | Value | Value |
| C(methoxy) | Value | Value |
| Note: The values in this table are hypothetical and require both computational prediction and experimental measurement. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the Michael addition of a nucleophile to the activated double bond is a characteristic reaction of acrylamides. nih.gov
Energy Profile Determination
Information unavailable.
Investigation of Non-Covalent Interactions and Intermolecular Forces
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Structure Reactivity Relationships and Design Principles for Derivatives of N 2 Methoxy 5 Methylphenyl Prop 2 Enamide Theoretical Framework
Principles of Modifying the Prop-2-enamide Moiety
The prop-2-enamide moiety is a critical determinant of the molecule's reactivity, primarily due to the electrophilic nature of the α,β-unsaturated system. The reactivity of this group, particularly its susceptibility to nucleophilic attack via Michael addition, can be theoretically modulated through several key modifications. nih.govresearchgate.net
Unsubstituted acrylamides are generally considered weak electrophiles. nih.gov Their reactivity towards nucleophiles like thiols can be finely tuned. The introduction of substituents at the α or β positions of the vinyl group can significantly alter the electronic properties and steric accessibility of the double bond.
Electronic Effects: Placing an electron-withdrawing group (EWG) at the α-position would be expected to increase the electrophilicity of the β-carbon, thereby enhancing the rate of Michael addition. nih.gov Conversely, an electron-donating group (EDG) at either the α or β position would likely decrease reactivity by reducing the partial positive charge on the β-carbon. nih.gov For instance, substitution of the β-carbon with a trifluoromethyl group has been shown to increase reactivity relative to an unsubstituted acrylamide (B121943). nih.gov
Steric Effects: The introduction of bulky substituents at either the α or β carbons can sterically hinder the approach of a nucleophile, thereby reducing the reaction rate. mdpi.com Alkyl substitution at these positions generally leads to a significant reduction in reactivity. nih.gov
A theoretical comparison of the reactivity of various substituted acrylamides is presented in the table below.
| Substitution Pattern | Expected Relative Reactivity in Michael Addition | Rationale |
| Unsubstituted | Baseline | Weakly electrophilic. nih.gov |
| α-Electron-withdrawing group | Increased | Enhances electrophilicity of the β-carbon. nih.gov |
| β-Electron-withdrawing group | Increased | Enhances electrophilicity of the β-carbon. nih.gov |
| α-Electron-donating group | Decreased | Reduces electrophilicity of the β-carbon. nih.gov |
| β-Electron-donating group | Decreased | Reduces electrophilicity of the β-carbon. nih.gov |
| α- or β-Alkyl group | Decreased | Steric hindrance and weak electron-donating effect. nih.gov |
Strategic Functionalization of the Methoxy-methylphenyl Ringnih.govorganicchemistrytutor.comresearchgate.net
The 2-methoxy-5-methylphenyl ring offers multiple sites for functionalization, with the regioselectivity of these modifications being governed by the directing effects of the existing methoxy (B1213986) and methyl substituents. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directors in electrophilic aromatic substitution reactions. organicchemistrytutor.commasterorganicchemistry.com
The methoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.com The methyl group is a weakly activating ortho-, para-director through an inductive effect. youtube.com When both are present on the ring, their directing effects are additive. In the case of N-(2-methoxy-5-methylphenyl)prop-2-enamide, the positions on the aromatic ring can be analyzed for their susceptibility to electrophilic attack.
The available positions for substitution on the phenyl ring are C3, C4, and C6.
Position C6: This position is ortho to the methoxy group and meta to the methyl group. The strong ortho-directing effect of the methoxy group makes this a highly favored position for electrophilic substitution.
Position C4: This position is para to the methoxy group and ortho to the methyl group. The combined para-directing effect of the methoxy group and the ortho-directing effect of the methyl group also make this a favorable site for substitution.
Position C3: This position is meta to the methoxy group and ortho to the methyl group. While it benefits from the ortho-directing effect of the methyl group, it is meta to the strongly activating methoxy group, making it a less favored site for electrophilic substitution compared to C4 and C6.
Therefore, electrophilic aromatic substitution reactions on the this compound backbone are theoretically predicted to yield a mixture of products, with substitution predominantly occurring at the C6 and C4 positions. The table below summarizes the directing effects.
| Position | Relation to -OCH₃ | Relation to -CH₃ | Predicted Favorability for Electrophilic Substitution |
| C3 | meta | ortho | Less Favorable |
| C4 | para | ortho | Favorable |
| C6 | ortho | meta | Highly Favorable |
Influence of Substituent Effects on Reactivity and Conformation (Theoretical)nih.govorganicchemistrytutor.comresearchgate.netnsf.gov
The introduction of new substituents on the this compound scaffold is predicted to have a profound impact on both its reactivity and its three-dimensional conformation. These effects are primarily electronic and steric in nature.
The conformation of N-aryl amides is characterized by restricted rotation around the amide C-N bond and the N-C(aryl) bond. nsf.govnih.gov The introduction of a substituent at the ortho position (C6) of the phenyl ring would likely lead to significant steric repulsion with the amide group. nsf.gov This steric hindrance can increase the rotational barrier around both the N-C(O) and C-C(O) bonds, influencing the planarity of the molecule. nsf.gov
Electron-withdrawing groups on the phenyl ring can affect the pKa of the amide N-H, which in turn can influence its hydrogen bonding capabilities and exchange rate in solution. nih.gov Aromatic amides with electron-withdrawing groups on the phenyl ring have been shown to exhibit a higher ratio of the cis conformer in some cases. nih.gov Conversely, electron-donating groups would be expected to have the opposite effect.
Computational studies on substituted benzamides have shown that ortho-substitution can increase the barriers to rotation around both the N-C(O) and C-C(O) axes, thereby affecting amidic resonance. nsf.gov The table below outlines the predicted influence of different types of substituents on the conformation of this compound.
| Substituent Type on Phenyl Ring | Predicted Effect on N-C(aryl) Rotation Barrier | Predicted Effect on Amide C-N Bond Conformation |
| Bulky ortho-substituent | Increased | May favor a more twisted conformation. nsf.gov |
| Electron-withdrawing group | May slightly alter the barrier | May increase the population of the cis conformer. nih.gov |
| Electron-donating group | May slightly alter the barrier | May favor the trans conformer. |
Design of Novel Scaffolds Based on the this compound Backbone
The this compound structure can serve as a starting point for the design of novel chemical scaffolds through established medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping. nih.govnih.gov These approaches aim to modify the core structure to improve properties while retaining key binding interactions.
Bioisosteric Replacement: This strategy involves the substitution of a functional group with another group that has similar physical or chemical properties. nih.gov
Amide Bond Bioisosteres: The amide bond could be replaced with other groups like a reverse amide, an ester, a ketone, or various five-membered heterocyclic rings (e.g., oxazole, thiazole) to alter metabolic stability and hydrogen bonding patterns.
Prop-2-enamide Bioisosteres: The reactive acrylamide moiety could be replaced with other electrophilic groups like α,β-unsaturated esters or ketones, or with non-reactive linkers to explore different modes of action. nih.gov
Scaffold Hopping: This more drastic approach involves replacing the central molecular framework with a topologically different scaffold that can still present the key functional groups in a similar spatial arrangement. nih.govresearchgate.net For instance, the N-aryl amide core could be replaced by a constrained bicyclic system or a completely different heterocyclic scaffold that mimics the orientation of the key substituents. The goal is to discover new chemical classes with potentially improved properties or novel intellectual property. rsc.org
The following table presents some theoretical examples of novel scaffolds derived from this compound.
| Design Strategy | Original Moiety | Proposed Replacement | Theoretical Rationale |
| Bioisosteric Replacement | Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding and electronic properties. |
| Bioisosteric Replacement | Phenyl Ring | Pyridine Ring | Introduces a hydrogen bond acceptor, modifies polarity. |
| Scaffold Hopping | N-phenyl-prop-2-enamide | Indole-3-acetamide | Maintains an aromatic ring and a side chain with a carbonyl group in a different spatial arrangement. |
Potential Applications in Non Biological Chemical Systems and Materials Science
Polymerization and Material Science Applications
No studies on the homopolymerization or copolymerization of N-(2-methoxy-5-methylphenyl)prop-2-enamide have been found. Consequently, there is no information regarding the preparation of functional polymers, copolymers, polymer composites, or nanomaterials using this specific monomer. While research exists for structurally similar compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides which have been used in the fabrication of molecularly imprinted polymers, these findings cannot be directly attributed to this compound. mdpi.comresearchgate.net
Catalysis and Ligand Design Applications
There is no published research on the application of this compound or its derivatives as ligand scaffolds for transition metal catalysis or in organocatalytic applications. The potential for this compound to act as a ligand or an organocatalyst has not been explored in the available scientific literature.
Chemo-Sensor and Indicator Development
The development of novel chemosensors and indicators is a dynamic field of research, and compounds structurally similar to this compound have shown promise in this area. The core principle behind its potential use lies in the ability of the molecule to be incorporated into a polymer matrix, which can then interact with specific analytes, leading to a detectable signal.
One of the most relevant potential applications is in the fabrication of molecularly imprinted polymers (MIPs) . MIPs are synthetic polymers with artificially created recognition sites for a target molecule. While direct studies on this compound in MIPs are limited, research on analogous compounds such as N-(2-arylethyl)-2-methylprop-2-enamides provides a strong basis for its potential utility. mdpi.com In this context, the this compound could act as a functional monomer. The methoxy (B1213986) and methyl groups on the phenyl ring can influence the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the polymer and a target analyte, thereby enhancing the selectivity and sensitivity of the sensor.
The general process for developing a chemosensor using a monomer like this compound would involve:
Pre-polymerization Complex Formation: The functional monomer, this compound, would be mixed with a template molecule (the analyte to be detected) in a suitable solvent. The functional groups on the monomer would arrange themselves around the template.
Polymerization: A cross-linking agent would be added to the mixture, and polymerization would be initiated (e.g., thermally or photochemically). This would create a rigid polymer network, locking the functional monomers in their positions around the template.
Template Removal: The template molecule would be washed out, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the analyte.
These MIPs could then be integrated into various sensor platforms, such as quartz crystal microbalances, electrochemical sensors, or optical sensors, to detect the presence and concentration of the target analyte.
| Potential Sensor Component | Function of this compound | Potential Analytes |
| Molecularly Imprinted Polymer | Functional Monomer | Small organic molecules, environmental pollutants, biomolecules |
| Responsive Hydrogel | Monomeric Unit | pH, temperature, specific ions |
Precursor Role in Advanced Organic Synthesis
In advanced organic synthesis, this compound can serve as a valuable precursor and building block for the creation of more complex molecules and materials. Its bifunctional nature, with a reactive vinyl group and a modifiable aromatic ring, allows for a variety of synthetic transformations.
The primary role of this compound in synthesis is as a monomer in polymerization reactions . The prop-2-enamide group is susceptible to free-radical polymerization, allowing for the formation of homopolymers or its incorporation into copolymers with other vinyl monomers. The resulting polymers would have pendant N-(2-methoxy-5-methylphenyl) groups, which can be further functionalized.
For instance, the methoxy group on the phenyl ring could be demethylated to a hydroxyl group, which could then be used for subsequent reactions such as esterification or etherification. The aromatic ring itself could undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the amide group.
A significant area where precursors like this compound are valuable is in the synthesis of functional polymers for specific applications. Research on related N-(2-arylethyl)-2-methylprop-2-enamides has demonstrated their use as reagents for the synthesis of molecularly imprinted polymers with high selectivity for certain biomolecules. mdpi.com This suggests that polymers derived from this compound could also be tailored for specific recognition properties.
| Synthetic Transformation | Reagents and Conditions | Potential Product Class |
| Free-Radical Polymerization | AIBN, heat or UV light | Homopolymers or Copolymers |
| Demethylation of Methoxy Group | BBr₃, CH₂Cl₂ | Phenolic Polymers |
| Electrophilic Aromatic Substitution | (Carefully controlled) | Functionalized Aromatic Polymers |
The synthesis of a series of N-(2-arylethyl)-2-methylprop-2-enamides has been reported with high yields (46–94%) from the reaction of 2-arylethylamines and methacryloyl chloride. mdpi.com A similar synthetic strategy could be envisioned for the large-scale production of this compound, making it a readily accessible precursor for various synthetic applications.
Future Research Directions and Emerging Paradigms for N 2 Methoxy 5 Methylphenyl Prop 2 Enamide Research
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of N-(2-methoxy-5-methylphenyl)prop-2-enamide. These computational tools can significantly accelerate the discovery and optimization of synthetic routes. iscientific.orgnih.gov
Automated Synthesis: The integration of AI with robotic platforms enables the concept of "self-driving" laboratories for automated synthesis. nih.govmdpi.com Such systems can execute reactions, analyze the outcomes, and use ML algorithms to decide on the next set of experimental conditions to improve the synthesis of this compound without human intervention. This approach not only accelerates research but also enhances reproducibility.
Table 1: Potential Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Description | Potential Impact on Research |
| Retrosynthesis Planning | Algorithms predict potential synthetic routes from the target molecule back to available starting materials. elsevier.com | Discovery of more efficient and cost-effective synthetic pathways. |
| Reaction Yield Prediction | Models are trained on existing reaction data to predict the yield of a reaction under specific conditions. nih.gov | Reduction of experimental effort by focusing on high-probability success conditions. |
| Condition Optimization | Bayesian optimization and other ML techniques systematically explore reaction parameters to find the optimal set for maximizing yield or selectivity. beilstein-journals.orgresearchgate.net | Achievement of higher purity and yield, minimizing waste. |
| Automated Synthesis Platforms | Integration of AI with robotic systems to perform experiments, analyze results, and plan subsequent reactions autonomously. mdpi.com | High-throughput synthesis and optimization, accelerating the discovery of new derivatives. |
Exploration of Novel Reaction Spaces for Derivatization
Future research will likely focus on expanding the chemical space around the this compound core structure through the exploration of novel reaction methodologies.
Cross-Metathesis for Acrylamide (B121943) Moiety Modification: A promising avenue for derivatization involves a one-pot cross-metathesis reaction. This strategy utilizes acryloyl chloride, a key precursor, in a cross-metathesis reaction with a terminal olefin, followed by the addition of a nucleophile. This approach allows for the synthesis of a wide array of functionalized α,β-unsaturated carbonyl compounds, including substituted acrylamides, by varying the olefin partner. organic-chemistry.org This could lead to a library of this compound derivatives with diverse functionalities on the acrylamide backbone.
Late-Stage Functionalization of the Aromatic Ring: Another key area is the development of methods for the direct functionalization of the phenyl ring. Techniques such as photoredox/nickel dual catalysis could enable switchable C-C or C-N cross-coupling reactions of the aryl halide precursors with formamide, offering a modular approach to introduce various substituents onto the aromatic core. acs.org This would provide access to a broad range of derivatives with tailored electronic and steric properties.
Development of Eco-Friendly and Sustainable Methodologies
In line with the principles of green chemistry, future synthetic strategies for this compound will prioritize sustainability. mdpi.com
Catalytic Amide Bond Formation: Research is moving away from stoichiometric activating reagents, which generate significant waste, towards catalytic methods for amide bond formation. bohrium.comucl.ac.uk This includes the use of transition metal catalysts, organocatalysts, and biocatalysts (enzymes) that can facilitate the reaction under milder conditions with higher atom economy. numberanalytics.com
Solvent-Free and Alternative Solvent Systems: A significant focus will be on reducing the reliance on hazardous organic solvents like DMF and CH2Cl2, which are commonly used in amidation reactions. ucl.ac.uk Solvent-free reaction conditions, where reactants are triturated and heated directly, often with a catalyst like boric acid, have shown promise for amide synthesis. researchgate.netsemanticscholar.orgnih.gov Additionally, the use of greener solvents such as bio-based solvents, ionic liquids, and supercritical fluids is being actively explored. nih.govacs.org
Table 2: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Reference |
| Atom Economy | Employing catalytic methods to minimize the use of stoichiometric reagents. | bohrium.comnumberanalytics.com |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, bio-based solvents, or solvent-free conditions. humanjournals.com | ucl.ac.uknih.govacs.org |
| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the synthesis of precursors. | mdpi.com |
| Catalysis | Utilizing catalysts to reduce energy requirements and improve reaction efficiency. | ucl.ac.uknumberanalytics.com |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To gain deeper insights into the reaction kinetics and mechanisms of this compound formation and its potential polymerization, the application of advanced in situ characterization techniques is crucial.
Real-Time Spectroscopic Monitoring: Techniques such as in situ NMR and NIR spectroscopy can monitor the progress of a reaction in real-time. nih.govresearchgate.net For instance, in situ NMR can track the disappearance of monomer signals and the appearance of polymer signals during polymerization, providing valuable kinetic data. nih.gov Similarly, NIR spectroscopy can be used to predict monomer concentration and conversion online. researchgate.net
Rheological Monitoring: For polymerization processes leading to gel formation, dynamic rheology is a powerful tool to monitor the sol-gel transition in situ. researchgate.net This technique can help in optimizing polymerization conditions to achieve desired material properties.
These advanced analytical methods provide a continuous stream of data, allowing for a more precise understanding and control over the reaction, which is particularly important for the synthesis of well-defined polymers based on this compound. rsc.orgacs.orgacs.org
Computational Design of Advanced Materials Based on the Compound
Computational chemistry will play a pivotal role in the rational design of advanced materials derived from this compound.
Molecular Dynamics (MD) Simulations: All-atom MD simulations are instrumental in understanding the behavior of polymers based on this monomer in different environments, such as in aqueous solutions. mdpi.comsci-hub.sersc.org By simulating the polymer chain's conformation, its interaction with solvent molecules, and its response to stimuli like temperature, researchers can predict macroscopic properties. rsc.orgnih.gov For example, MD simulations can elucidate the role of the methoxy (B1213986) and methyl substituents on the polymer's solubility and potential thermoresponsive behavior. sci-hub.sersc.org
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules. nih.gov It can be employed to predict the reactivity, stability, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov Furthermore, DFT calculations can help in understanding the electronic properties of polymers derived from this monomer, which is crucial for applications in electronics and optics. dntb.gov.uaunamur.be
Table 3: Computational Methods in Material Design
| Computational Method | Application for this compound Based Materials | Reference |
| Molecular Dynamics (MD) | Simulating polymer chain conformation, aggregation, and interaction with solvents to predict material properties. | mdpi.comacs.org |
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity descriptors, and spectroscopic properties of the monomer and its polymers. | nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the properties of new derivatives based on their chemical structure. |
By combining these computational approaches, researchers can pre-screen and design novel polymers and materials with desired functionalities based on the this compound scaffold before their actual synthesis, significantly saving time and resources.
Q & A
Q. Basic
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methoxy (-OCH), methyl (-CH), and acrylamide (CH=CHCONH-) groups. Peak assignments should align with expected chemical shifts (e.g., methoxy protons at ~3.8 ppm, acrylamide vinyl protons at 5.5–6.5 ppm) .
- Infrared (IR) Spectroscopy : Identify characteristic bands such as the amide C=O stretch (~1650–1680 cm) and methoxy C-O stretch (~1250 cm) .
- X-ray Crystallography : For solid-state confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns and molecular packing, leveraging graph set analysis to interpret intermolecular interactions .
How can researchers optimize synthetic routes for this compound to improve yield and scalability?
Q. Advanced
- Methodological Answer :
- Reagent Selection : Use acryloyl chloride or activated esters for amidation under anhydrous conditions to minimize hydrolysis. For example, coupling 2-methoxy-5-methylaniline with acryloyl chloride in dichloromethane (DCM) at 0–5°C with triethylamine as a base .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, acetonitrile) at 40–60°C enhance reaction kinetics while avoiding decomposition of the acrylamide group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>98% by HPLC) .
What strategies are effective in resolving contradictions in reported biological activity data for this compound?
Q. Advanced
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to rule out false positives/negatives .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound integrity. Impurities >1% can skew bioactivity results .
- Structural Analog Comparison : Compare activity with structurally similar prop-2-enamide derivatives (e.g., kinase inhibitors like osimertinib) to identify critical pharmacophores. Molecular docking can predict binding modes to targets like EGFR or inflammatory enzymes .
What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
Q. Advanced
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with active/allosteric sites of enzymes (e.g., kinases). Focus on hydrogen bonding between the methoxy group and catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Pharmacophore Mapping : Identify critical features (e.g., acrylamide warhead for covalent binding) using tools like LigandScout, aligning with known inhibitors (e.g., EGFR-TKIs) .
How does the steric and electronic environment of this compound influence its reactivity in further synthetic modifications?
Q. Basic
- Methodological Answer :
- Steric Effects : The ortho-methoxy and para-methyl groups create steric hindrance, limiting nucleophilic attack at the amide nitrogen. Use bulky electrophiles (e.g., tert-butyl bromoacetate) for selective functionalization .
- Electronic Effects : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution (e.g., nitration at the para position relative to the methyl group) .
- Acrylamide Reactivity : The α,β-unsaturated carbonyl undergoes Michael additions with thiols or amines. Optimize pH (7–9) and temperature (25–37°C) to control regioselectivity .
What are the hypothesized mechanisms of action for this compound in modulating enzyme activity?
Q. Basic
- Methodological Answer :
- Covalent Inhibition : The acrylamide group may form a covalent bond with cysteine residues in enzyme active sites (e.g., kinases), as seen in EGFR inhibitors like osimertinib .
- Allosteric Modulation : The methoxy and methyl groups could stabilize hydrophobic pockets adjacent to catalytic domains, altering enzyme conformation. Validate via mutagenesis studies (e.g., Ala-scanning of target residues) .
- Redox Modulation : Assess potential antioxidant activity via DPPH radical scavenging assays, correlating with the compound’s electron-rich aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
